(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one
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Overview
Description
(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one is an organic compound with the molecular formula C10H12N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one typically involves the reaction of pyridine-4-carbaldehyde with dimethylamine and an appropriate enone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Scientific Research Applications
(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to bind to these targets and alter their activity, resulting in various physiological responses .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(dimethylamino)-N,N-dimethylacrylamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
(E)-3-(dimethylamino)methylidene-1,1-dimethylurea: Shares the dimethylamino group but differs in the core structure, affecting its chemical properties and applications
Uniqueness
(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one is unique due to its specific combination of a pyridine ring and a dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one, also known by its CAS number 123367-27-1, is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anticancer, and other pharmacological effects.
The compound has a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol. It features a pyridine ring and a dimethylamino group, which are significant for its biological activity. The structure can be represented as follows:
Antibacterial Activity
Several studies have investigated the antibacterial properties of this compound. It has shown moderate activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Neisseria meningitidis | 64 μg/mL |
Haemophilus influenzae | 32 μg/mL |
Staphylococcus aureus (MRSA) | 4–8 μg/mL |
These findings suggest that the compound may serve as a lead in developing new antibacterial agents, especially against multi-drug resistant strains .
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. Notably, it has been tested against various cancer cell lines, showing promising results. For instance:
- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound exhibited significant inhibitory effects on cell proliferation with an IC50 value of 0.126μM, indicating strong potential as an anticancer agent.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the inhibition of matrix metalloproteinases (MMPs), which play critical roles in tumor invasion and metastasis .
Case Studies and Research Findings
A study conducted by Leung et al. synthesized derivatives based on similar scaffolds to evaluate their biological activities. The results indicated that certain modifications to the pyridine structure enhanced antibacterial and anticancer activities significantly compared to parent compounds .
Another research highlighted that derivatives of this compound could effectively inhibit tumor growth in vivo without significant toxicity at therapeutic doses, thus supporting its potential for further development as a therapeutic agent .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:
Property | Value |
---|---|
Bioavailability Score | 0.55 |
Solubility | Very soluble (17 mg/mL) |
Lipinski Rule Compliance | Compliant |
The compound is also noted for being a blood-brain barrier permeant, which is crucial for central nervous system-targeted therapies .
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-pyridin-4-ylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(13(2)3)8-11(14)10-4-6-12-7-5-10/h4-8H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERHIRHODWYXGV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=NC=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=NC=C1)/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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